molecular formula C7H13NO3 B14775104 Methyl 6-methylmorpholine-3-carboxylate

Methyl 6-methylmorpholine-3-carboxylate

Cat. No.: B14775104
M. Wt: 159.18 g/mol
InChI Key: SZKVUFBDFLAYGB-UHFFFAOYSA-N
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Description

Methyl 6-methylmorpholine-3-carboxylate is a chemical compound that belongs to the class of morpholine derivatives Morpholine is a six-membered heterocyclic compound containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-methylmorpholine-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 6-methylmorpholine with methyl chloroformate under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methylmorpholine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Methyl 6-methylmorpholine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 6-methylmorpholine-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to various biological effects. The exact pathways involved depend on the specific enzyme or receptor targeted by the compound.

Comparison with Similar Compounds

Similar Compounds

    Methyl morpholine-3-carboxylate: Lacks the methyl group at the 6-position.

    6-Methylmorpholine-3-carboxylic acid: Contains a carboxylic acid group instead of a methyl ester.

    N-Methylmorpholine: Lacks the carboxylate group.

Uniqueness

Methyl 6-methylmorpholine-3-carboxylate is unique due to the presence of both a methyl group at the 6-position and a methyl ester group at the 3-position. This combination of functional groups imparts specific chemical and biological properties that distinguish it from other morpholine derivatives.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

methyl 6-methylmorpholine-3-carboxylate

InChI

InChI=1S/C7H13NO3/c1-5-3-8-6(4-11-5)7(9)10-2/h5-6,8H,3-4H2,1-2H3

InChI Key

SZKVUFBDFLAYGB-UHFFFAOYSA-N

Canonical SMILES

CC1CNC(CO1)C(=O)OC

Origin of Product

United States

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